molecular formula C16H21N5O2 B2514139 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine CAS No. 2309538-29-0

1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine

Cat. No.: B2514139
CAS No.: 2309538-29-0
M. Wt: 315.377
InChI Key: IPSPSXADDHARKG-UHFFFAOYSA-N
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Description

1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine is a complex organic compound that features a triazole ring, a piperidine ring, and an ethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne. The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction. The final step involves the formation of the piperidine ring and its attachment to the triazole ring through a carbonyl linkage. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group, where nucleophiles replace the ethoxy group.

    Hydrolysis: The carbonyl linkage can be hydrolyzed under acidic or basic conditions, leading to the cleavage of the compound into its constituent parts.

Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The ethoxyphenyl group can influence the compound’s solubility and bioavailability. Together, these structural features contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

1-[1-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine can be compared with other similar compounds, such as:

    1-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: This compound has a methoxy group instead of an ethoxy group, which can affect its chemical reactivity and biological activity.

    1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: The presence of a chlorine atom can enhance the compound’s electron-withdrawing properties, influencing its reactivity and interactions with biological targets.

    1-[1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidin-4-amine: The fluorine atom can increase the compound’s lipophilicity and stability, potentially enhancing its biological activity.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-[1-(4-ethoxyphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-2-23-14-5-3-13(4-6-14)21-11-15(18-19-21)16(22)20-9-7-12(17)8-10-20/h3-6,11-12H,2,7-10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPSPSXADDHARKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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